Lyso iGB3-d7
Description
Overview of Glycosphingolipid Families and Their Fundamental Biological Roles
Glycosphingolipids (GSLs) are a diverse and ubiquitous class of lipids found in the cell membranes of organisms ranging from fungi to humans. frontiersin.orgnih.gov These complex molecules consist of a ceramide lipid component linked to a carbohydrate chain and are primarily located in the outer leaflet of the plasma membrane, with their sugar portions exposed to the extracellular environment. frontiersin.orgnih.gov GSLs are integral to the structure and function of cell membranes and play crucial roles in a multitude of biological processes. frontiersin.orgavantiresearch.com
The major functional and structural classifications of GSLs are based on their glycan structures. nih.gov Key families include:
Globosides: These are neutral glycosphingolipids that contain multiple sugar residues, primarily glucose and galactose. avantiresearch.com They are involved in membrane stability, cell adhesion, cell recognition, and intracellular signaling pathways that modulate cellular responses to external stimuli. avantiresearch.comavantiresearch.comavantiresearch.com Globotriaosylceramide (Gb3), for instance, is abundant in the cell membranes of central nervous system cells and renal endothelial cells and is involved in cell growth and differentiation. creative-diagnostics.com
Gangliosides: Characterized by the presence of one or more sialic acid residues, which impart a negative charge. avantiresearch.com They are particularly abundant in the nervous system and are critical for membrane organization, cell signaling, recognition processes, and neuronal development. avantiresearch.comavantiresearch.com
GSLs are not just static structural components; they are dynamic participants in cellular life. Their functions include mediating cell-cell interactions, modulating the activity of membrane proteins, and acting as second messengers in signal transduction. frontiersin.orgnih.gov They are involved in processes as diverse as embryonic development, immune responses, and the regulation of cell growth and apoptosis. frontiersin.orgcreative-diagnostics.com
Significance of Isotope Labeling in Modern Lipidomics and Metabolomics Research
The study of lipids and metabolites, known as lipidomics and metabolomics, respectively, has been revolutionized by the use of stable isotope labeling. biorxiv.orggeneralmetabolics.com This technique involves the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into molecules of interest. nih.gov These labeled compounds can be distinguished from their naturally occurring, unlabeled counterparts by their difference in mass, a feature readily detected by mass spectrometry. biorxiv.orgnih.gov
The significance of isotope labeling lies in its ability to:
Trace Metabolic Pathways: By introducing a labeled precursor into a biological system, researchers can follow its metabolic fate, identifying the resulting metabolites and elucidating complex biochemical pathways. biorxiv.orggeneralmetabolics.comnih.gov
Quantify Analytes with High Accuracy: Isotopically labeled molecules, which have nearly identical physical and chemical properties to their natural counterparts, are ideal internal standards for quantitative analysis. caymanchem.com They can be added to a sample at a known concentration, allowing for precise measurement of the corresponding unlabeled analyte by correcting for variations in sample preparation and instrument response. caymanchem.comcaymanchem.com
Overcome Analytical Challenges: The vast structural diversity and narrow mass range of lipids can make it difficult to differentiate individual species. biorxiv.orgchromatographyonline.com Isotope labeling helps to overcome this by creating a distinct mass shift, enabling clearer identification and quantification, especially in complex biological samples. biorxiv.orgcaymanchem.com For example, using a d9-labeled standard provides better separation from the naturally occurring M+5 isotope of a large molecule like GM1 ganglioside, which can interfere with the signal of a d3-labeled standard. caymanchem.com
Deuterium is a commonly used isotope for labeling lipids, and deuterated GSLs are valuable tools for elucidating the structures of naturally occurring GSLs and understanding their dynamics and function within cell membranes. avantiresearch.comnih.gov
Positioning of Lyso iGB3-d7 as a Specialized Research Probe and Internal Standard
This compound is the deuterium-labeled form of Lyso isoglobotriaosylceramide (Lyso iGB3). invivochem.comsigmaaldrich.com It is a synthetic compound with seven deuterium atoms incorporated into its structure. invivochem.com This specific labeling makes it a highly specialized tool for advanced biochemical research, particularly in the field of mass spectrometry-based lipidomics. avantiresearch.comcaymanchem.com
Key characteristics and applications of this compound include:
Internal Standard for Quantification: Due to its structural similarity and mass difference from the endogenous Lyso iGB3, this compound serves as an excellent internal standard for the accurate quantification of Lyso iGB3 in biological samples. oup.com This is crucial for studying diseases where the levels of this lipid are altered.
Research Probe in Fabry Disease: Fabry disease is a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of GSLs like globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3. chemsrc.comjci.org While research has focused on Gb3 and lyso-Gb3, the role of their isomers, such as iGb3 and Lyso iGB3, is also of interest. This compound can be used to precisely measure the levels of its unlabeled counterpart in studies investigating the pathophysiology of Fabry disease.
Tool for Studying NKT Cell Activation: Isoglobotriaosylceramide (iGb3) has been identified as a stimulatory antigen for Natural Killer T (NKT) cells, a type of T cell involved in the immune response. oup.comoup.com Although the exact role of iGb3 as an endogenous ligand is still under investigation, tools like this compound are valuable for research into the interactions between GSLs and the immune system. nih.govnih.govaai.org
The chemical properties of this compound are well-defined, with a molecular formula of C₃₆H₆₀D₇NO₁₇ and a molecular weight of 792.96. invivochem.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₆H₆₀D₇NO₁₇ | invivochem.com |
| Molecular Weight | 792.96 | invivochem.com |
| Exact Mass | 792.484 | invivochem.com |
| Purity | >99% | avantiresearch.com |
| Appearance | Solid | invivochem.com |
| Storage Temperature | -20°C | avantiresearch.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Isoglobotriaosylsphingosine (d7) | This compound |
| Isoglobotriaosylceramide | iGb3 |
| Lyso-isoglobotriaosylceramide | Lyso iGB3 |
| Globotriaosylceramide | Gb3 |
| Lyso-globotriaosylceramide | Lyso-Gb3 |
| Galactosylceramide | GalCer |
| Glucosylceramide | GlcCer |
Properties
Molecular Formula |
C36H67NO17 |
|---|---|
Molecular Weight |
793.0 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)28(45)32(24(18-40)52-34)53-36-31(48)33(26(43)23(17-39)51-36)54-35-29(46)27(44)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1/i1D3,2D2,3D2 |
InChI Key |
GXPHXESAKLYCBH-HUSAQIIJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotope Incorporation Strategies for Lyso Igb3 D7
General Principles of Lysosphingolipid Chemical Synthesis for Research Applications
The chemical synthesis of lysosphingolipids, including Lyso iGB3, is a complex multi-step process that requires careful control of stereochemistry and protecting group strategies. rsc.orgnih.gov The general approach involves the synthesis of the sphingoid base and the oligosaccharide separately, followed by their coupling and subsequent deprotection.
A common strategy for synthesizing the sphingoid base, such as sphingosine (B13886), involves starting from a chiral precursor like L-serine. researchgate.net The synthesis of the oligosaccharide portion, in this case, the isoglobotriose (B3351008) (Galα1-3Galβ1-4Glc), is also a significant undertaking. rsc.org This process often utilizes protected monosaccharide building blocks that are sequentially coupled to form the desired trisaccharide. nih.gov The choice of protecting groups is crucial to ensure that only the desired hydroxyl groups react during the coupling steps.
Once the sphingoid base and the oligosaccharide are prepared, they are coupled together. A key challenge in this step is the formation of the glycosidic bond with the correct anomeric configuration (β-linkage for Lyso iGB3). rsc.orgsigmaaldrich.com Following the coupling reaction, all protecting groups are removed to yield the final lysosphingolipid. The purification of the final product is typically achieved through chromatographic techniques to ensure high purity for research applications. sigmaaldrich.comsigmaaldrich.com
A divergent synthetic approach has also been developed to create analogues of iGb3. rsc.org This method utilizes a common intermediate, a lactosyl 2-azido-sphingosine derivative, which allows for the synthesis of various iGb3 analogues with modifications in either the sugar or lipid portions. rsc.org This strategy is valuable for structure-activity relationship studies. rsc.org
Specific Routes for Deuterium (B1214612) Incorporation (d7) into the Isoglobotriaosylsphingosine Scaffold
The introduction of deuterium atoms into the Lyso iGB3 structure to create Lyso iGB3-d7 is a key modification that enables its use as an internal standard. caymanchem.cominvivochem.com There are several strategies for incorporating deuterium into sphingolipids. The label can be introduced into the N-acyl chain, the sphingosine backbone, or the oligosaccharide head group. caymanchem.com For this compound, the deuterium atoms are typically incorporated into the sphingoid base. avantiresearch.com
One common method for deuterium incorporation involves using a deuterated starting material in the synthesis of the sphingoid base. For instance, a deuterated fatty acid can be used to introduce deuterium into the long-chain base. Another approach is the use of deuterium gas (D2) in a reduction step during the synthesis.
The selective deuterium labeling of the sphingoid backbone has been described, providing facile syntheses of deuterated sphingosine derivatives. avantiresearch.com While the specific details of the synthesis of this compound are often proprietary to the manufacturers, the general principles of deuteration in organic synthesis apply. These methods are designed to produce a stable, non-exchangeable deuterium label, which is essential for its use in quantitative mass spectrometry. nih.gov
The following table summarizes some commercially available deuterated sphingolipids, highlighting the variety of labeling strategies employed:
| Compound | Deuterium Labeling | Reference |
| C18:0-d7 GB3 Ceramide (d18:1/18:0-d7) | d7 on the C18:0 acyl chain | avantiresearch.com |
| Lyso GB3-d7 | d7 on the sphingoid backbone | avantiresearch.com |
| sphingosine-d7 | d7 on the sphingoid backbone | avantiresearch.com |
| Sphinganine-1-Phosphate-d7 | d7 on the sphingoid backbone | avantiresearch.com |
| C16 Ceramide-d7 (d18:1-d7/16:0) | d7 on the sphingoid backbone | avantiresearch.com |
Characterization of Synthetic this compound for Research Purity and Identity
Ensuring the purity and correct identity of synthetic this compound is crucial for its reliable use in research. medchemexpress.com A combination of analytical techniques is employed for this purpose.
Mass Spectrometry (MS) is a primary tool for confirming the molecular weight and the incorporation of the deuterium atoms. The mass spectrum of this compound will show a characteristic isotopic distribution corresponding to the presence of seven deuterium atoms. sigmaaldrich.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the deuterium label within the sphingoid backbone. caymanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for structural elucidation. 1H and 13C NMR spectra provide detailed information about the chemical structure of the molecule, confirming the connectivity of the atoms and the stereochemistry of the glycosidic linkages. The absence of certain proton signals in the 1H NMR spectrum can confirm the positions of deuterium incorporation.
Thin-Layer Chromatography (TLC) is often used to assess the purity of the synthetic compound. sigmaaldrich.comsigmaaldrich.com By comparing the retention factor (Rf) of the synthetic this compound to a non-deuterated standard, its purity can be estimated. A single spot on the TLC plate is indicative of a high degree of purity. sigmaaldrich.comsigmaaldrich.com
The following table provides key chemical data for this compound:
| Property | Value | Reference |
| Chemical Formula | C₃₆H₆₀D₇NO₁₇ | sigmaaldrich.com |
| Molecular Weight | 792.96 | sigmaaldrich.com |
| CAS Number | 2315262-49-6 | sigmaaldrich.com |
| Purity (TLC) | >99% | avantiresearch.com |
| Storage Temperature | -20°C | avantiresearch.com |
Advanced Analytical Techniques Utilizing Lyso Igb3 D7 in Research
Mass Spectrometry (MS) Applications in Quantitative Glycosphingolipid Analysis
Mass spectrometry has become an indispensable tool for the structural elucidation and quantification of glycosphingolipids. The use of isotopically labeled internal standards, such as Lyso iGB3-d7, is fundamental to achieving high accuracy and precision in these measurements.
Stable Isotope Dilution Mass Spectrometry for Precise Quantification in Biological Samples
Stable isotope dilution mass spectrometry (SID-MS) is a gold standard for the accurate quantification of molecules in complex biological matrices. This technique relies on the addition of a known amount of an isotopically labeled version of the analyte of interest, in this case, this compound, to the sample at the earliest stage of analysis. Since the deuterated standard is chemically identical to the endogenous analyte (Lyso-iGB3), it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.
The key advantage of this method is that the ratio of the signal intensity of the endogenous analyte to that of the isotopically labeled internal standard is measured. This ratio is largely unaffected by variations in sample preparation, chromatographic performance, and instrument response, leading to highly reproducible and accurate quantification. For instance, in the quantification of plasma globotriaosylsphingosine (lyso-Gb3), a biomarker for Fabry disease, the use of a deuterated internal standard like this compound has been shown to significantly improve assay reproducibility and accuracy.
Table 1: Key Parameters in a Validated UPLC-MS/MS Method for Lyso-Gb3 Quantification Using a Deuterated Internal Standard
| Parameter | Typical Value/Range | Significance |
| Linearity (r²) | >0.99 | Indicates a strong correlation between concentration and instrument response. |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Intra- and Inter-Assay Precision (%CV) | <15% | Demonstrates the reproducibility of the method within and between analytical runs. |
| Accuracy (%Bias) | Within ±15% | Shows how close the measured value is to the true value. |
| Recovery | 85-115% | Indicates the efficiency of the extraction process. |
| Matrix Effect | Monitored and minimized | Assesses the influence of other components in the sample on the ionization of the analyte. |
This table presents typical validation parameters for UPLC-MS/MS methods for quantifying glycosphingolipids using a deuterated internal standard. Actual values may vary depending on the specific method and laboratory.
Structural Elucidation and Identification of Analogous Glycosphingolipids via MS
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of glycosphingolipids. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, detailed information about the carbohydrate sequence, linkages, and the ceramide backbone can be obtained.
While this compound is primarily used for quantification, the principles of its fragmentation can be applied to aid in the structural identification of unknown but structurally related glycosphingolipids. The deuterium (B1214612) atoms in this compound result in a predictable mass shift in the precursor ion and its fragment ions compared to the unlabeled counterpart. By comparing the fragmentation pattern of an unknown analyte to that of the deuterated standard, researchers can infer structural similarities and differences. For example, a fragment ion containing the deuterium-labeled portion of the molecule will exhibit a specific mass-to-charge (m/z) ratio, which can help to confirm the identity of that fragment in the spectrum of an unknown analog. This comparative fragmentation analysis can be particularly useful in identifying novel glycosphingolipid species or metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Investigating Glycosphingolipid Dynamics and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a potent, non-invasive technique for studying the structure, dynamics, and interactions of molecules in solution and in more complex environments like biological membranes. The incorporation of stable isotopes, such as deuterium (²H), into glycosphingolipids provides a powerful probe for these investigations.
While direct NMR studies specifically utilizing this compound are not extensively reported in the literature, the principles of using deuterium-labeled lipids are well-established and can be extrapolated. In ²H NMR studies of lipid bilayers, the deuterium label on the lipid acyl chain or headgroup provides site-specific information about the motional ordering and dynamics of that particular segment of the molecule. The quadrupolar splitting observed in the ²H NMR spectrum is directly related to the time-averaged orientation of the C-²H bond vector with respect to the magnetic field. Changes in this splitting can reveal how the glycosphingolipid packs within a membrane and how its dynamics are influenced by interactions with other lipids or membrane proteins.
For a molecule like this compound, deuterium labels could be strategically placed to probe the dynamics of the sphingosine (B13886) backbone or the sugar moiety. This would allow researchers to investigate how these different parts of the molecule behave within a membrane and how they are affected by their environment. Such studies could provide valuable insights into the role of glycosphingolipids in membrane organization and cell signaling.
Chromatographic Separations for this compound and Related Analytes (e.g., UPLC-MS/MS)
The successful analysis of this compound and its endogenous counterparts relies heavily on efficient chromatographic separation prior to mass spectrometric detection. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the method of choice for this purpose, offering high resolution, sensitivity, and speed.
The chromatographic separation is crucial for several reasons. Firstly, it separates the analyte of interest from other isobaric interferences in the biological matrix that could otherwise lead to inaccurate quantification. Secondly, it allows for the separation of structurally similar glycosphingolipid isomers and analogs. For example, UPLC methods have been developed to separate Lyso-Gb3 from its various analogs, which may differ in the length or saturation of the sphingoid base.
A typical UPLC method for this compound and related analytes involves a reversed-phase column (e.g., C8 or C18) and a gradient elution with a mobile phase consisting of an aqueous component and an organic solvent, often with additives like formic acid or ammonium formate to improve ionization efficiency. The retention time of this compound is expected to be very similar to that of the unlabeled Lyso-iGB3, ensuring that they experience the same chromatographic conditions and matrix effects.
Table 2: Example of a UPLC Gradient for the Separation of Lyso-Gb3 and its Analogs
| Time (min) | % Mobile Phase A (e.g., Water with 0.1% Formic Acid) | % Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 9.0 | 95 | 5 |
This is a representative gradient and may be optimized for specific applications and columns.
The development and validation of robust UPLC-MS/MS methods are critical for the reliable use of this compound in research. Method validation typically includes the assessment of linearity, sensitivity, precision, accuracy, recovery, and matrix effects to ensure that the method is fit for its intended purpose.
Investigation of Lyso Igb3 D7 and Its Non Deuterated Analogs in Cellular and Molecular Mechanistic Studies
Involvement in Lysosomal Metabolic Pathways and Dysfunction in Research Models
Animal models with genetic modifications, such as α-galactosidase A (GLA) knockout mice, have been instrumental in studying the accumulation profiles of lyso-Gb3. In these models, a significant elevation of lyso-Gb3 is observed across various organs and in plasma compared to wild-type counterparts. plos.orgdoaj.org Studies have demonstrated organ-specific patterns of accumulation. For instance, in GLA knockout mice, the concentration of lyso-Gb3 was found to be particularly high in the liver, in contrast to its precursor, globotriaosylceramide (Gb3), which accumulates to a greater extent in the kidneys. plos.orgdoaj.org
A symptomatic mouse model, created by crossbreeding GLA knockout mice with a line expressing human Gb3 synthase, showed even more pronounced elevations of Gb3 and lyso-Gb3, leading to a phenotype that more closely mirrors human Fabry disease. nih.gov In cell models, such as human embryonic kidney cells (HEK-293T), exposure to lyso-Gb3 at concentrations found in Fabry patients is used to investigate its cytotoxic effects. researchgate.net Furthermore, studies on skin fibroblasts from patients with Mucolipidosis II, another lysosomal storage disorder, have shown significantly elevated levels of cellular lyso-Gb3, indicating that its accumulation may be a feature in other diseases involving lysosomal dysfunction. mdpi.com
| Tissue | Wild-Type (pmol/g wet weight) | GLA Knockout (pmol/g wet weight) | Fold Increase |
|---|---|---|---|
| Liver | 0.5 ± 0.1 | 152.0 ± 29.8 | 304.0 |
| Kidneys | 0.2 ± 0.0 | 29.2 ± 3.4 | 146.0 |
| Heart | 0.1 ± 0.0 | 11.0 ± 1.6 | 110.0 |
| Plasma (pmol/mL) | 0.01 ± 0.00 | 1.5 ± 0.3 | 150.0 |
Data derived from studies in α-galactosidase A knockout mouse models. Actual values can vary between specific studies and mouse strains. plos.orgresearchgate.net
The accumulation of lyso-Gb3 disrupts cellular homeostasis through several mechanisms. It acts as a competitive inhibitor of α-galactosidase A activity, potentially creating a positive feedback loop that exacerbates its own accumulation and that of Gb3. pnas.org This inhibition can disrupt the entire lysosomal degradation pathway.
In vitro studies using cultured kidney cells have shown that lyso-Gb3 induces oxidative stress, leading to DNA damage through the oxidation of purines and pyrimidines. researchgate.net This disruption of redox homeostasis is a significant aspect of its toxicity. Furthermore, lyso-Gb3 has been shown to disrupt the homeostasis of gut microbiota, which could contribute to the gastrointestinal symptoms observed in Fabry disease. nih.gov In broader metabolic studies on Fabry disease mouse models, successful mRNA-based therapy that lowered lyso-Gb3 levels also led to significant alterations in metabolites involved in arachidonic acid metabolism and the phosphatidylinositol signaling system, indicating that lyso-Gb3 accumulation has far-reaching effects on cellular lipid metabolism and inflammatory pathways. nih.gov
Molecular Mechanisms of Cellular Interaction and Signaling
Lyso-Gb3 is not merely an inert storage product; it is a bioactive molecule that directly interacts with cellular machinery to trigger pathological signaling cascades.
Research has demonstrated that lyso-Gb3 can trigger specific signaling pathways. For example, it has been shown to induce the epithelial-mesenchymal transition in kidney tubular cells through the PI3K/Akt pathway, a key signaling cascade involved in cell growth, proliferation, and survival. mdpi.com Activation of the Akt pathway is a critical step in many cellular processes, and its aberrant regulation by lyso-Gb3 can contribute to tissue fibrosis. mdpi.comnih.gov
A pivotal finding in neuronal cell models (SH-SY5Y cells) exposed to lyso-Gb3 was the significant upregulation of protein ubiquitination. nih.govnih.gov Ubiquitination is a process where ubiquitin is attached to a substrate protein, often marking it for degradation. The increased ubiquitination observed upon lyso-Gb3 exposure affected chaperone/heat shock proteins, cytoskeletal proteins, and proteins involved in translation, suggesting that lyso-Gb3 causes proteotoxic stress and disrupts the cell's protein folding and quality control machinery. nih.govnih.gov
To identify direct molecular interactors, researchers have used immobilized lyso-Gb3 as bait to capture binding proteins from cellular extracts. These proteomic studies identified specific and high-affinity binding between lyso-Gb3 and key molecular chaperones. nih.govnih.gov
The proteins that specifically bound to lyso-Gb3 included Heat Shock Protein 90 (HSP90), Heat Shock Protein 60 (HSP60), and the T-complex protein Ring Complex (TRiC). nih.govresearchgate.net These chaperones are essential for the proper folding of a vast number of "client" proteins and for maintaining cellular proteostasis. The direct interaction of lyso-Gb3 with these vital components of the protein folding machinery is thought to disrupt their function, leading to an increase in misfolded proteins and triggering the ubiquitination response as the cell attempts to clear the damaged proteins. nih.govresearchgate.net Approximately 65% of the proteins that bound to lyso-Gb3 were also found to be ubiquitinated, strongly suggesting a direct link between the lipid-protein interaction and the subsequent proteotoxic stress. nih.gov
| Binding Protein | General Function | Proposed Consequence of Interaction with Lyso-Gb3 |
|---|---|---|
| HSP90 | Mediates folding of client proteins involved in cell division, proliferation, and signaling. | Disruption of chaperone system, leading to proteotoxic response and increased ubiquitination. nih.gov |
| HSP60 | Mitochondrial chaperone involved in protein folding and import. | Impaired mitochondrial function and increased cellular stress. nih.gov |
| TRiC Complex | Cytosolic chaperonin complex essential for folding key proteins like actin and tubulin. | Disruption of cytoskeletal integrity and cellular architecture. nih.gov |
Glycosphingolipids are integral components of the plasma membrane and are known to cluster with cholesterol to form specialized microdomains called lipid rafts. nih.gov20.210.105 These rafts serve as organizing centers for signaling molecules and are critical for processes like cell adhesion and signal transduction. The accumulation of Gb3, the precursor to lyso-Gb3, has been shown to alter the expression of cell adhesion molecules in vascular endothelial cells. nih.gov Specifically, elevated Gb3 levels lead to the upregulation of intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin, which can promote inflammatory responses and vascular pathology. nih.gov
While direct studies on lyso-Gb3's role in membrane organization are less common, its amphiphilic nature suggests it can intercalate into membranes and potentially alter the biophysical properties of lipid rafts. The disruption of the normal glycosphingolipid composition of membranes due to the accumulation of Gb3 and lyso-Gb3 can thereby dysregulate the signaling platforms that control cell recognition and adhesion.
Receptor-Ligand Binding and Functional Consequences (e.g., CD19 Interaction)
The direct interaction of lyso-iGb3 with B-cell co-receptors such as CD19 has not been extensively characterized in the available literature. However, the broader context of glycosphingolipid interaction with immune cells provides a framework for understanding its potential functional consequences. CD19 is a critical co-receptor on B-lymphocytes that modulates signaling thresholds for B-cell activation. nih.govnovusbio.comnih.gov It forms a complex with other cell surface proteins to enhance the sensitivity of B-cells to antigens. novusbio.com
While direct binding of lyso-iGb3 to CD19 is not established, its analog, isoglobotrihexosylceramide (iGb3), is known to be a potent self-antigen presented by the CD1d molecule to activate invariant Natural Killer T (iNKT) cells. nih.govnih.gov This interaction is crucial for iNKT cell activation and subsequent cytokine release. nih.gov The activation of iNKT cells can, in turn, provide help to B-cells, influencing their activation and antibody production. Therefore, the functional consequences of lyso-iGb3 on B-cells may be indirect, mediated through the activation of other immune cells like iNKT cells. The accumulation of lyso-Gb3 in Fabry disease has been linked to B-cell activation and gammopathy, suggesting an immunomodulatory role for this glycosphingolipid, though the precise receptor interactions on B-cells remain to be fully elucidated.
Functional Modulation of Cellular Physiology in Experimental Models
In preclinical research, the non-deuterated analog of Lyso-iGB3-d7, lyso-Gb3, has been shown to significantly influence intestinal ion transport. Studies utilizing Ussing chambers on mouse colonic tissue have demonstrated that lyso-Gb3 induces a notable increase in the baseline short-circuit current (Isc), which is an indicator of net ion movement across the epithelium. nih.govphysiology.org This effect was found to be independent of chloride ion secretion, as it was not sensitive to inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) and the Na-K-Cl cotransporter 1 (NKCC1). nih.govphysiology.org
Furthermore, the response to lyso-Gb3 was not affected by the neurotoxin tetrodotoxin, suggesting that the enteric nervous system is not directly involved in this particular mechanism of ion transport regulation. nih.govphysiology.org These findings indicate that lyso-Gb3 directly impacts the colonic epithelium, leading to altered ion transport, which may contribute to the gastrointestinal symptoms observed in conditions where this lipid accumulates, such as Fabry disease. nih.gov
Table 1: Effect of Lyso-Gb3 on Mouse Colonic Ion Transport
| Parameter | Observation | Implication |
|---|---|---|
| Baseline Short-Circuit Current (Isc) | Significantly increased | Indicates a net increase in ion transport across the colonic epithelium. |
| Sensitivity to CFTR/NKCC1 Inhibition | Insensitive | The increase in Isc is independent of chloride secretion pathways. |
| Sensitivity to Tetrodotoxin | Insensitive | The effect is not mediated by the enteric nervous system. |
The role of lyso-Gb3 in fibroblast biology is complex, with some studies indicating a nuanced, rather than direct, proliferative effect. Research has shown that at concentrations found in the plasma of Fabry disease patients, lyso-Gb3 promotes the proliferation of smooth muscle cells, while a similar effect on fibroblasts was not observed. pnas.orgnih.gov
However, other evidence suggests that lyso-Gb3 and its precursor, Gb3, are involved in fibrotic processes through the stimulation of extracellular matrix (ECM) synthesis. In cultured human kidney tubular cells, treatment with Gb3 and lyso-Gb3 led to a significant increase in the expression of ECM proteins, including fibronectin and type IV collagen. researchgate.netfigshare.com This suggests that the accumulation of these glycosphingolipids can contribute to tissue fibrosis by promoting the deposition of ECM components. researchgate.net This profibrotic effect is thought to be mediated, in part, by the production of transforming growth factor-beta (TGF-β), which can induce epithelial cells to transition to a myofibroblast-like phenotype that synthesizes ECM. researchgate.net
Table 2: Influence of Lyso-Gb3 on Fibroblast-Related Processes
| Cellular Process | Finding | Reference |
|---|---|---|
| Fibroblast Proliferation | No significant stimulation observed in some studies. | pnas.orgnih.gov |
| Smooth Muscle Cell Proliferation | Markedly promoted at pathogenic concentrations. | pnas.org |
| Extracellular Matrix Synthesis | Increased expression of fibronectin and type IV collagen in kidney cells. | researchgate.netfigshare.com |
Lyso-iGb3 and its analogs are recognized for their immunomodulatory properties, particularly through their interaction with invariant Natural Killer T (iNKT) cells. The glycosphingolipid iGb3 is an endogenous ligand for the CD1d receptor on antigen-presenting cells, and the iGb3-CD1d complex is a potent activator of iNKT cells. nih.govnih.govnih.gov Upon activation, iNKT cells rapidly produce a variety of cytokines, which can in turn influence the activity of other immune cells, including B cells. nih.gov
The activation of iNKT cells can provide "help" to B cells, a process that is critical for the generation of robust antibody responses. This suggests that the immunomodulatory effects of lyso-iGb3 on B cells may be largely indirect, occurring as a downstream consequence of iNKT cell activation. While direct interactions with B cell receptors are not well-defined, the accumulation of related compounds in lysosomal storage disorders is associated with B-cell activation and dysfunction.
Role in Elucidating Pathogenic Mechanisms of Lysosomal Storage Disorders in Pre-clinical Research
In pre-clinical research concerning lysosomal storage disorders, particularly Fabry disease, the levels of lyso-Gb3 are strongly correlated with cellular and organelle dysfunction. Fabry disease is characterized by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of Gb3 and its deacylated form, lyso-Gb3, within lysosomes. oup.com This accumulation is a primary driver of the pathology observed in the disease.
Elevated levels of lyso-Gb3 are considered a better biomarker for disease severity than Gb3 itself. oup.com The accumulation of lyso-Gb3 within lysosomes is thought to disrupt lysosomal function and integrity, leading to a cascade of downstream cellular events. These include impaired protein folding and ubiquitination, suggesting that lyso-Gb3 contributes to cellular stress by interfering with protein quality control mechanisms. oup.comnih.gov Furthermore, high concentrations of lyso-Gb3 have been shown to inhibit the residual activity of α-galactosidase A, potentially exacerbating the accumulation of its own precursor, Gb3. pnas.orgnih.gov These correlative studies in preclinical models have been instrumental in establishing lyso-Gb3 as a key pathogenic molecule in Fabry disease, linking its accumulation to the multi-systemic organ damage characteristic of the disorder. researchgate.net
Integration into Multiomics Approaches to Characterize Dysregulated Networks in Disease Models
The integration of quantitative measurements of specific lipids into broader multiomics workflows is critical for elucidating the complex cellular and molecular networks that become dysregulated in disease. Lyso iGB3-d7, as a stable isotope-labeled internal standard, plays a crucial analytical role in this process. Its application in mass spectrometry-based platforms enables the precise and accurate quantification of its endogenous, non-deuterated analog, Lyso-isoglobotriaosylsphingosine (Lyso-iGb3). This accuracy is foundational for correlating changes in the lipidome with data from other molecular layers, such as the proteome and metabolome, to construct a holistic view of pathological mechanisms. nih.govnih.gov
Multiomics strategies aim to move beyond single-analyte correlations to a systems-level understanding of how molecular perturbations drive disease phenotypes. nih.gov In the context of lysosomal storage disorders (LSDs) like Fabry disease, where glycosphingolipid accumulation is a primary hallmark, this approach is particularly insightful. mdpi.com While globotriaosylsphingosine (Lyso-Gb3) is the most recognized biomarker for Fabry disease, the study of its isomers, such as Lyso-iGb3, and other related molecules is essential for a complete understanding of the disease's metabolic footprint. nih.govnih.gov By integrating quantitative lipidomics data, anchored by standards like this compound, with proteomics and metabolomics, researchers can map the downstream consequences of glycosphingolipid accumulation and identify dysregulated cellular networks.
Detailed research findings from studies on related glycosphingolipids in disease models have demonstrated that the initial defect in lipid metabolism triggers a cascade of secondary effects. For example, integrated proteomic and lipidomic analyses in models of LSDs have revealed significant alterations in pathways beyond simple lipid storage. mdpi.combiorxiv.org These dysregulated networks often include:
Protein Homeostasis (Proteostasis): The accumulation of misfolded proteins and dysfunction in cellular quality control mechanisms like the ubiquitin-proteasome system and autophagy. frontiersin.orgresearchgate.net
Mitochondrial Function: Impairments in mitochondrial bioenergetics and increased oxidative stress.
Autophagy and Lysosomal Trafficking: The buildup of lipids can disrupt the normal flux of autophagy, a key process for cellular clearing and recycling, leading to the accumulation of dysfunctional organelles. biorxiv.org
Inflammatory Signaling: Elevated glycosphingolipids can trigger chronic inflammatory responses, contributing to tissue damage.
A multiomics investigation in a relevant disease model might yield integrated datasets that link the accumulation of a specific lipid, like Lyso-iGb3, to widespread changes in protein expression and other metabolic pathways. The ability to accurately quantify Lyso-iGb3 is paramount for establishing statistically significant correlations with these other molecular changes. Metabolomic approaches have successfully identified novel analogs of Lyso-Gb3 in the plasma of Fabry patients, underscoring the power of these methods to expand the list of disease-relevant biomarkers. nih.gov
The table below illustrates how data from different 'omics' layers can be integrated to characterize dysregulated networks in a hypothetical disease model characterized by Lyso-iGb3 accumulation.
| Analyte | 'Omics' Layer | Observation in Disease Model vs. Control | Implicated Dysregulated Network/Pathway |
|---|---|---|---|
| Lyso-iGb3 | Lipidomics | +150-fold increase | Glycosphingolipid Metabolism |
| SQSTM1/p62 | Proteomics | +2.5-fold increase | Autophagy Flux |
| NCOA4 | Proteomics | +4.0-fold increase | Ferritinophagy, Iron Homeostasis |
| Lyso-bis(monoacylglycerol)phosphate (LBPA) | Lipidomics | +3.0-fold increase | Lysosomal Membrane Integrity, Cholesterol Trafficking |
| O-GlcNAc modified proteins | Proteomics (PTM) | Global Increase | Nutrient Sensing, Stress Response |
| Citrate | Metabolomics | -1.8-fold decrease | Mitochondrial Function (TCA Cycle) |
By synthesizing these disparate data streams, researchers can construct more comprehensive models of disease pathogenesis. The precise measurement of Lyso-iGb3, facilitated by the use of this compound, serves as a critical anchor point in these models, allowing for the direct linkage of a primary metabolic defect to a complex web of downstream cellular dysfunction. This integrated approach is essential for identifying novel therapeutic targets and developing more effective biomarkers to monitor disease progression. nih.govnih.gov
Applications of Lyso Igb3 D7 As a Core Research Reagent and Methodological Advancement Tool
Development and Validation of Biomarker Discovery Platforms in Non-Clinical Research
The discovery and validation of biomarkers are crucial for understanding disease mechanisms and developing new therapeutic strategies. proteomics.com.aupelagobio.comnih.gov In non-clinical research, Lyso iGB3-d7 plays a significant role in the development of robust analytical platforms for identifying and quantifying potential glycosphingolipid biomarkers. exosomedx.comcrownbio.com
The use of stable isotope-labeled internal standards like this compound is a preferred method in lipidomics for ensuring accuracy and precision. caymanchem.comcaymanchem.comvincibiochem.it These standards exhibit nearly identical physical and chemical properties to their endogenous, non-labeled counterparts, which is crucial for correcting variations during sample extraction and instrumental analysis. caymanchem.com This is particularly important in complex biological matrices where the low abundance of certain lipids can make accurate quantification challenging. researchgate.net
Mass spectrometry, coupled with liquid chromatography (LC-MS), is a powerful technique for analyzing the glycosphingolipidome. nih.govmdpi.com In this context, this compound is used as an internal standard to construct calibration curves for the accurate quantification of its non-labeled form, lyso-iGb3, and other related glycosphingolipids. caymanchem.com The ability to reliably quantify these lipids is essential for establishing their potential as biomarkers in various pathological conditions. For instance, elevated levels of lyso-Gb3 (the non-isogloboside form) are a hallmark of Fabry disease, and its accurate measurement is critical for research into this and other lysosomal storage disorders. researchgate.netresearchgate.netarchimedlife.com
The development of these analytical methods often involves spiking biological samples (e.g., plasma, tissues) from animal models or cell cultures with a known concentration of this compound. By comparing the mass spectrometry signal of the deuterated standard to the endogenous analyte, researchers can achieve reliable relative or absolute quantification. metabolomicscentre.cauu.selipidmaps.org This approach underpins the validation of new biomarker discovery platforms, ensuring they are sensitive, specific, and reproducible. proteomics.com.au
Table 1: Application of Deuterated Standards in Biomarker Platform Development
| Analytical Platform | Role of Deuterated Standard (e.g., this compound) | Research Outcome |
| LC-MS/MS | Internal standard for quantification. sciex.com | Accurate measurement of endogenous glycosphingolipid levels in preclinical models. |
| High-Resolution Mass Spectrometry (HRMS) | Normalization of data for relative quantification. uu.se | Identification and validation of potential lipid biomarkers. |
| Shotgun Lipidomics | Correction for extraction efficiency and instrument variability. caymanchem.comcaymanchem.com | Comprehensive profiling of the sphingolipidome. |
Tracing Lipid Metabolism and Turnover Kinetics in Biological Systems
Understanding the dynamics of lipid metabolism is fundamental to cell biology and the study of metabolic diseases. nih.govnih.gov Stable isotope labeling, using compounds like this compound, is a powerful technique for tracing the metabolic fate and turnover kinetics of glycosphingolipids in vivo and in vitro. nih.govbyu.edu
In these studies, cells or animal models are exposed to a deuterated precursor. byu.edu The incorporation of the stable isotope into various downstream lipid species is then monitored over time using mass spectrometry. nih.gov This allows researchers to elucidate metabolic pathways, calculate the rates of synthesis and degradation (turnover) of specific lipids, and understand how these processes are altered in different physiological or pathological states. nih.govbyu.edu
While this compound itself is primarily used as a quantification standard, the principles of its use are directly applicable to metabolic tracing studies. For example, researchers can administer a deuterated precursor of glycosphingolipids and use this compound as an internal standard to accurately quantify the newly synthesized, labeled glycosphingolipids. This approach provides precise data on the kinetics of the metabolic pathways leading to the formation of iGb3 and other related molecules. nih.gov Such studies are critical for understanding the complex regulation of glycosphingolipid homeostasis. nih.gov
Table 2: Key Metrics in Lipid Turnover Studies Using Stable Isotopes
| Metric | Description |
| Fractional Synthesis Rate (FSR) | The rate at which a lipid pool is newly synthesized over a specific time period. |
| Fractional Catabolic Rate (FCR) | The rate at which a lipid pool is broken down or cleared over a specific time period. |
| Half-life (t1/2) | The time it takes for half of the lipid molecules in a specific pool to be replaced. |
Utilization in Investigating Enzyme-Substrate and Enzyme-Inhibitor Interactions in Basic Science
This compound is an invaluable tool for in vitro studies of enzyme kinetics and inhibition, particularly for enzymes involved in glycosphingolipid metabolism. futurelearn.comnih.govnih.gov Its structural similarity to the natural substrate, lyso-iGb3, allows it to be used in assays to determine the activity of specific enzymes, such as glycosidases and glycosyltransferases. uni-heidelberg.de
In a typical enzyme assay, this compound can be used as a substrate, and the formation of the product can be monitored by mass spectrometry. The use of a deuterated substrate allows for clear differentiation from any endogenous, non-labeled substrate that may be present in the enzyme preparation. This enhances the accuracy of kinetic measurements, such as determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.gov
Furthermore, in the study of enzyme inhibitors, this compound can be used to investigate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). futurelearn.comnih.gov By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the deuterated substrate, researchers can elucidate how the inhibitor interacts with the enzyme. nih.gov This information is fundamental for the development of specific enzyme inhibitors, which can be valuable research tools and potential therapeutic agents.
Recently, methods using deuterated substrates have been developed as a sensitive alternative to traditional radiolabeled assays for measuring the in vitro activity of enzymes in glycosphingolipid biosynthesis. mdpi.com For example, a study on lactosylceramide (B164483) synthase utilized deuterated glucosylceramide as a substrate, with the deuterated product being quantified by LC-MS/MS. mdpi.com This highlights the emerging trend of using stable isotope-labeled compounds to advance the study of enzyme-substrate interactions. mdpi.com
Contribution to Structural Biology Research of Glycosphingolipid-Protein Complexes
The interaction of glycosphingolipids with proteins is crucial for many cellular processes, including signal transduction and membrane trafficking. nih.govnih.gov Structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, are used to determine the three-dimensional structure of these complexes. nih.govplos.orgwaters.combiocev.eu
While this compound itself is not directly used for structure determination, the ability to produce and purify specific glycosphingolipids, including isotopically labeled versions, is essential for these studies. The synthesis of compounds like this compound demonstrates the capability to generate specific lipid molecules that can be used to form complexes with proteins of interest, such as glycolipid transfer proteins (GLTPs). nih.gov
The structural analysis of GLTPs bound to various glycosphingolipids has revealed a "moulded-to-fit" hydrophobic tunnel that encapsulates the lipid chains. nih.gov These studies have shown that the binding specificity is determined by the sugar-amide headgroup and the precise orientation of the lipid chains within this tunnel. nih.gov Research has also indicated that the length of the acyl chain can influence whether the sphingosine (B13886) chain is buried within the protein or exposed. plos.org The availability of specific, well-defined glycosphingolipids is a prerequisite for such detailed structural investigations. nih.govplos.org
Future Directions and Emerging Research Avenues for Deuterated Glycosphingolipids
The field of glycosphingolipidomics is rapidly evolving, with a continuous need for more sensitive and comprehensive analytical methods. nih.govresearchgate.net Future research involving deuterated glycosphingolipids like this compound is likely to focus on several key areas.
There is a growing need for a wider range of commercially available, isotopically labeled glycosphingolipid standards to cover the vast diversity of these lipids in biological systems. researchgate.netnih.gov This will facilitate more comprehensive and accurate lipidomic analyses. The development of novel labeling strategies, potentially incorporating isotopes other than deuterium (B1214612), such as ¹³C, may offer advantages in certain analytical applications, such as ensuring co-elution in reversed-phase chromatography. nih.gov
The application of advanced mass spectrometry techniques, such as ion mobility spectrometry, will allow for the differentiation of glycosphingolipid isomers, a significant current challenge. nih.gov Deuterated standards will be essential for validating these new methods.
Furthermore, the use of deuterated glycosphingolipids in metabolic labeling studies is expected to expand, providing deeper insights into the dynamic regulation of lipid metabolism in health and disease. nih.govbyu.edu These studies, combined with advancements in computational modeling and artificial intelligence, hold the promise of identifying novel biomarkers and therapeutic targets. crownbio.com The continued development and application of deuterated glycosphingolipids will undoubtedly be at the forefront of these exciting research avenues. researchgate.net
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity of Lyso iGB3-d7 in synthetic preparations?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H-NMR and H-NMR, is critical for verifying deuterium incorporation and backbone structure. High-Resolution Mass Spectrometry (HRMS) should complement NMR to validate molecular mass and isotopic purity. Cross-referencing with synthetic protocols and batch-specific documentation ensures reproducibility .
Q. How does this compound serve as a tracer in glycosphingolipid metabolic flux studies?
Methodological Answer: Its deuterated backbone allows tracking via mass spectrometry, distinguishing endogenous and exogenous metabolites. Researchers should pair it with stable isotope labeling by cell culture (SILAC) or pulse-chase experiments to quantify turnover rates. Control experiments must account for isotopic dilution effects in cellular systems .
Q. What are the key considerations for storing this compound to maintain stability in aqueous solutions?
Methodological Answer: Lyophilized storage at -80°C prevents hydrolysis. For aqueous use, buffered solutions (pH 6–7) with antioxidants (e.g., BHT) and low-temperature aliquoting minimize degradation. Regular stability assays via LC-MS are advised to confirm integrity over time .
Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?
Methodological Answer: Competitive inhibition studies with non-deuterated analogs (e.g., Lyso iGB3) and knockout cell lines (e.g., GBA1-deficient models) can isolate target effects. Dose-response curves and kinetic analyses (Km/Vmax comparisons) help distinguish isotopic effects from true inhibition .
Advanced Research Questions
Q. What experimental designs address discrepancies in this compound’s reported binding affinities across lipid raft models?
Methodological Answer: Use orthogonal techniques: surface plasmon resonance (SPR) for real-time kinetics, isothermal titration calorimetry (ITC) for thermodynamic profiling, and molecular dynamics simulations to contextualize lipid environment impacts. Replicate studies across multiple raft compositions (e.g., varying cholesterol content) to identify confounding variables .
Q. How can multivariate statistical analysis improve the interpretation of this compound’s role in multi-omics datasets?
Methodological Answer: Apply principal component analysis (PCA) to lipidomic and metabolomic datasets to isolate this compound-associated variance. Partial least squares-discriminant analysis (PLS-DA) can correlate its levels with phenotypic outcomes. Bootstrapping methods should validate model robustness against overfitting .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?
Methodological Answer: Implement quality-by-design (QbD) protocols, including in-process controls (e.g., inline FTIR for deuterium incorporation). Use internal standards (e.g., C-labeled analogs) during LC-MS quantification to normalize batch effects. Collaborative inter-laboratory validation ensures methodological consistency .
Q. How to design a CRISPR-Cas9 screen to identify genetic modifiers of this compound toxicity in neuronal models?
Methodological Answer: Perform a genome-wide knockout library screen in iPSC-derived neurons treated with this compound. Prioritize hits via MAGeCK-VISPR analysis, followed by validation in isogenic cell lines. Pathway enrichment tools (e.g., Metascape) link candidate genes to sphingolipid metabolism pathways .
Q. What computational approaches predict this compound’s interactions with non-canonical lipid transporters?
Methodological Answer: Molecular docking (AutoDock Vina) and homology modeling (SWISS-MODEL) against known transporters (e.g., GLTP, NPC1). Validate predictions via fluorescence resonance energy transfer (FRET) assays with tagged protein constructs. Free energy perturbation (FEP) calculations refine binding energy estimates .
Q. How to resolve spectral interference in this compound quantification when co-eluting with isobaric lipids?
Methodological Answer: Employ tandem mass spectrometry (MS/MS) with parallel reaction monitoring (PRM) targeting unique fragment ions. Adjust chromatographic gradients using HILIC columns to enhance separation. Data-independent acquisition (DIA) workflows (e.g., SWATH) improve reproducibility in complex matrices .
Methodological Frameworks and Pitfalls
Q. Which FINER criteria are most critical when formulating hypotheses about this compound’s role in autoimmune disorders?
Methodological Answer: Focus on Novelty (e.g., unexplored links to iNKT cell activation) and Relevance (clinical biomarkers for lupus). Preclinical studies should use murine models with defective glycosphingolipid degradation (e.g., GBA1 knockouts) to test feasibility .
Q. How to apply the PICO framework to clinical trials investigating this compound as a Fabry disease biomarker?
Methodological Answer:
- Population : Fabry patients with α-galactosidase A mutations.
- Intervention : Longitudinal plasma this compound monitoring.
- Comparison : Traditional biomarkers (e.g., globotriaosylceramide).
- Outcome : Correlation with disease progression (e.g., renal function).
Power analysis must determine cohort size to achieve statistical significance .
Q. What common pitfalls arise when interpreting this compound’s subcellular localization via fluorescence microscopy?
Methodological Answer: Autofluorescence in lysosomal compartments and photobleaching of deuterated probes can distort signals. Use ratiometric probes (e.g., LysoTracker Red counterstaining) and confocal microscopy with low-intensity lasers. Image analysis software (e.g., ImageJ) should apply background subtraction algorithms .
Data Validation and Reproducibility
Q. How to ensure reproducibility in cross-laboratory studies using this compound?
Methodological Answer: Standardize protocols via SOPs detailing synthesis, storage, and assay conditions. Share raw data and metadata in repositories (e.g., Zenodo). Use inter-laboratory reference materials (IRMM) for calibration and participate in proficiency testing programs .
Q. What peer review criteria are essential for validating this compound’s proposed role in cancer immunology?
Methodological Answer: Reviewers should demand:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
